molecular formula C12H27ClO3Si B12668502 (3-Chloropropyl)tris(1-methylethoxy)silane CAS No. 61214-14-0

(3-Chloropropyl)tris(1-methylethoxy)silane

Cat. No.: B12668502
CAS No.: 61214-14-0
M. Wt: 282.88 g/mol
InChI Key: BBMMYRPBNQOFGU-UHFFFAOYSA-N
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Description

(3-Chloropropyl)tris(1-methylethoxy)silane is an organosilicon compound with the molecular formula C12H27ClO3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a chloropropyl group attached to a silicon atom, which is further bonded to three methylethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)tris(1-methylethoxy)silane typically involves the reaction of 3-chloropropyltrichlorosilane with isopropanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with methylethoxy groups. The general reaction can be represented as follows:

3-chloropropyltrichlorosilane+isopropanolThis compound+hydrochloric acid\text{3-chloropropyltrichlorosilane} + \text{isopropanol} \rightarrow \text{this compound} + \text{hydrochloric acid} 3-chloropropyltrichlorosilane+isopropanol→this compound+hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)tris(1-methylethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the hydrolyzing agent.

    Condensation Conditions: Condensation reactions are often carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.

    Condensation Products: Siloxane bonds are formed during condensation reactions, leading to the formation of polysiloxanes.

Scientific Research Applications

(3-Chloropropyl)tris(1-methylethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.

    Medicine: It is used in the development of drug delivery systems and as a component in medical devices.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (3-Chloropropyl)tris(1-methylethoxy)silane involves its ability to form covalent bonds with various substrates. The chloropropyl group can react with nucleophiles, leading to the formation of stable bonds. The methylethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Similar in structure but with methoxy groups instead of methylethoxy groups.

    (3-Chloropropyl)triethoxysilane: Contains ethoxy groups instead of methylethoxy groups.

    (3-Chloropropyl)triisopropoxysilane: Similar but with isopropoxy groups.

Uniqueness

(3-Chloropropyl)tris(1-methylethoxy)silane is unique due to the presence of methylethoxy groups, which provide a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.

Properties

CAS No.

61214-14-0

Molecular Formula

C12H27ClO3Si

Molecular Weight

282.88 g/mol

IUPAC Name

3-chloropropyl-tri(propan-2-yloxy)silane

InChI

InChI=1S/C12H27ClO3Si/c1-10(2)14-17(9-7-8-13,15-11(3)4)16-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

BBMMYRPBNQOFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](CCCCl)(OC(C)C)OC(C)C

Origin of Product

United States

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